2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
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Overview
Description
2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of pyrido-oxazinones. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a pyrido-oxazinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Hydroxyl Group Addition: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: Similar in structure but may have different substituents or functional groups.
Pyrido-Oxazinones: A class of compounds with similar core structures but varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Properties
CAS No. |
86267-20-1 |
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Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
4-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-2,2-dimethylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C16H23N3O3/c1-16(2)15(21)19(14-13(22-16)6-5-7-17-14)11-12(20)10-18-8-3-4-9-18/h5-7,12,20H,3-4,8-11H2,1-2H3 |
InChI Key |
OULBZCCFXMGBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC=N2)CC(CN3CCCC3)O)C |
Origin of Product |
United States |
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